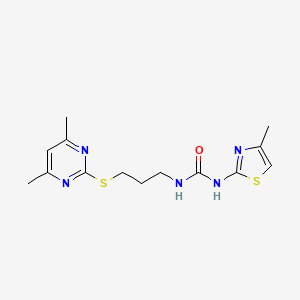

![molecular formula C15H15ClN2O2 B2669958 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 1111486-89-5](/img/structure/B2669958.png)

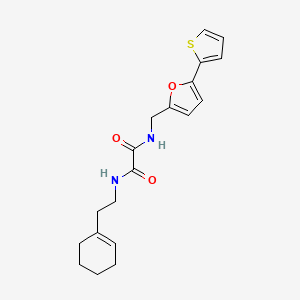

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide , also known by its chemical formula C₁₄H₁₄ClNO₂ , is a synthetic compound belonging to the class of indole carboxamides . The indole scaffold consists of a benzene ring fused to a pyrrole ring, with nitrogen participating in the aromatic system. This compound has been of interest due to its potential pharmacological properties .

Synthesis Analysis

The synthetic strategies for indole 2 and 3-carboxamides involve introducing a carboxamide moiety at positions 2 and 3 of the indole ring. These modifications confer unique inhibitory properties to the resulting compounds. Researchers have explored various synthetic routes to access these derivatives, aiming for maximum activity in pharmacological compounds .

Molecular Structure Analysis

The molecular structure of 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide consists of a pyridine ring substituted with a chloro group at position 6 and an ethyl group attached to the nitrogen atom. Additionally, a methoxyphenyl moiety is linked to the carboxamide nitrogen. The presence of the carboxamide group allows for hydrogen bonding interactions with enzymes and proteins, potentially influencing their activity .

Chemical Reactions Analysis

One notable chemical transformation involving this compound is the conversion of the carboxylic acid group to the carboxamide. This reaction increases the conversion rate and introduces a new functional group with potential pharmacological significance .

Safety and Hazards

Future Directions

Given the potential pharmacological relevance of indole scaffolds, further investigations into the biological activity of 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide are warranted. Researchers should explore its interactions with specific enzymes, conduct in vivo and in vitro evaluations, and validate computational findings. Additionally, structural modifications could lead to more potent drug candidates for the treatment of multidrug-resistant tuberculosis and other diseases .

: Chehardoli, G., & Bahmani, A. (2020). Synthetic strategies of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity, 25(2), 535–550. Link

properties

IUPAC Name |

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10(12-5-3-4-6-13(12)20-2)18-15(19)11-7-8-14(16)17-9-11/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOOKOGPCGJRCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

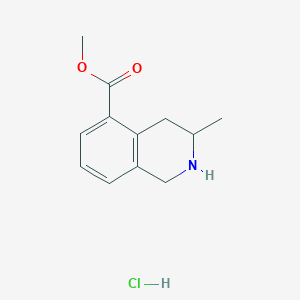

![(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2669875.png)

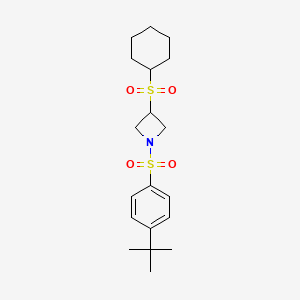

![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)

![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)

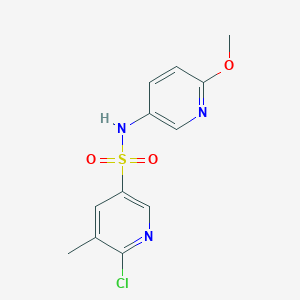

![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)